molecular formula C14H18N2O6 B558659 N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine CAS No. 33305-77-0

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Cat. No.: B558659
CAS No.: 33305-77-0
M. Wt: 310.30 g/mol
InChI Key: XBQADBXCNQPHHY-NSHDSACASA-N
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Description

Boc-4-nitro-L-phenylalanine (CAS 33305-77-0) is a protected amino acid derivative essential in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) group protecting the amine functionality, allowing for sequential peptide coupling in solid-phase and solution-phase peptide synthesis . The aromatic ring's nitro group enhances reactivity and serves as a versatile handle for further chemical modifications, making it a valuable intermediate for creating complex molecules and active pharmaceutical ingredients (APIs) . This compound is widely applied in drug development and design, particularly in oncology and neurology, where its structure aids in creating targeted therapies . Beyond pharmaceuticals, it is used in agrochemical synthesis and the production of specialty chemicals . Recent advanced research has demonstrated that the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, derived from this building block, undergoes unique self-assembly into nanostructures like nanotubes and microtapes . These supramolecular structures exhibit quantum confinement effects and significant piezoelectric properties, generating high output voltages and making them promising materials for energy harvesting and photonic devices . Provided for research purposes only, this product is not intended for diagnostic or therapeutic use. Strict adherence to safe handling procedures is required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908424
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33305-77-0, 103451-56-5
Record name N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine
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Preparation Methods

Conventional Nitration Using Mixed Acid Systems

A widely adopted method involves the use of a mixed acid system (concentrated sulfuric and nitric acids) under controlled temperatures. The sulfuric acid acts as a catalyst and dehydrating agent, while nitric acid serves as the nitrating agent. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–30°CPrevents decomposition
HNO₃:H₂SO₄ ratio1:3 (v/v)Maximizes nitration efficiency
Reaction time10–15 minutesMinimizes by-products

In laboratory settings, L-phenylalanine is dissolved in sulfuric acid, followed by gradual addition of nitric acid. The mixture is stirred at 25–30°C, yielding 4-nitro-L-phenylalanine with 70–80% efficiency after neutralization and recrystallization.

Continuous-Flow Nitration in Coil Reactors

Industrial-scale production employs continuous-flow systems, such as coil reactors, to enhance safety and scalability. The patent CN101417959A details a method where L-phenylalanine, sulfuric acid, and nitric acid are mixed and fed into a coil reactor at 25–100°C with a residence time of 3–10 minutes. This approach achieves:

  • Higher throughput : 5–10 kg/hr per reactor unit.

  • Improved safety : Reduced exposure to corrosive acids.

  • Consistent purity : >95% by HPLC analysis.

The reaction mixture is quenched in ice water, adjusted to pH 7–8 with sodium hydroxide, and filtered to isolate the product as a white solid.

Boc Protection of 4-Nitro-L-Phenylalanine

The amino group of 4-nitro-L-phenylalanine is protected with a Boc group to prevent undesired side reactions during peptide synthesis. This step is critical for maintaining regioselectivity in subsequent coupling reactions.

Standard Boc Protection Protocol

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions:

  • Reaction Setup :

    • 4-Nitro-L-phenylalanine (1 equiv) is dissolved in a 1:1 mixture of water and dioxane.

    • Sodium hydroxide (2.5 equiv) is added to deprotonate the amino group.

    • Boc₂O (1.2 equiv) is added dropwise at 0°C to minimize racemization.

  • Workup :

    • The mixture is stirred for 12–16 hours at room temperature.

    • The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

    • Crystallization from hexane/ethyl acetate yields Boc-4-nitro-L-phenylalanine (85–90% purity).

Industrial-Scale Boc Protection

For large-scale synthesis, automated reactors with temperature and pH control are utilized. Key advancements include:

  • Solvent optimization : Replacement of dioxane with tetrahydrofuran (THF) to reduce toxicity.

  • Catalytic DMAP : Addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, cutting processing time by 40%.

  • Continuous crystallization : Falling-film crystallizers ensure uniform crystal size, enhancing filtration efficiency.

Comparative Analysis of Synthetic Routes

The choice between batch and continuous-flow methods depends on scale, cost, and purity requirements:

MethodBatch NitrationContinuous-Flow Nitration
Scale Lab-scale (1–100 g)Industrial (>1 kg)
Yield 70–80%85–90%
Purity 95–97%98–99%
Safety Moderate riskHigh safety
Cost LowHigh initial investment

Continuous-flow systems excel in large-scale production due to shorter reaction times and superior heat management.

Challenges and Optimization Strategies

Racemization During Boc Protection

The basic conditions of Boc protection can induce racemization. Mitigation strategies include:

  • Low-temperature reactions : Conducting the reaction at 0–5°C reduces epimerization to <2%.

  • Ultrasound-assisted mixing : Enhances reagent dispersion, shortening reaction time by 30%.

By-Product Formation in Nitration

Over-nitration generates 3,4-dinitrophenylalanine, which is removed via:

  • Selective crystallization : Differential solubility in ethanol/water mixtures.

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form 4-amino-L-phenylalanine derivatives, a critical step in synthesizing bioactive peptides.

Reaction Conditions Catalyst/Reagents Products Yield References
Nitro → AmineH₂ gas, 25–50°CPd/C, PtO₂, or NaBH₄Boc-4-amino-L-phenylalanine85–95%

This reaction is essential for introducing amino functionalities in drug development . The nitro group’s electron-withdrawing nature facilitates reduction, producing intermediates for further functionalization.

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for substitution reactions, enabling regioselective modifications.

Reagent Conditions Position Products Applications
AminesBasic (pH 8–10), 60°CPara to nitroBoc-4-(alkylamino)-L-phenylalaninePeptide backbone diversification
ThiolsDMF, RTMeta to nitroThioether derivativesBioconjugation probes

Substitution reactions are pivotal for synthesizing non-natural amino acids used in enzyme inhibition studies .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for peptide elongation.

Reagent Conditions Products Kinetics
TFA (20–50% v/v)DCM or DMF, 0–25°C4-Nitro-L-phenylalanine + CO₂ + tert-butanolComplete within 1–2 hr

Deprotection is critical for stepwise peptide synthesis, preserving the nitro group’s integrity .

Oxidation Reactions

Controlled oxidation converts the nitro group into nitroso or hydroxylamine derivatives, though this pathway is less common.

Oxidizing Agent Conditions Products Notes
H₂O₂, KMnO₄Alkaline, 40–60°CNitroso derivativesRequires careful pH control
O₃-78°C, CH₂Cl₂Hydroxylamine intermediatesLimited synthetic utility

Peptide Coupling Reactions

The deprotected amine participates in peptide bond formation using standard coupling reagents.

Coupling Agent Solvent Reaction Time Efficiency
DCC/HOBtDMF4–6 hr>90%
T3PEtOAc1–2 hr85–92%
DEPBTTHF12–24 hr75–80%

Coupling efficiency is enhanced by the nitro group’s electron-withdrawing effects, which stabilize transition states.

Enzymatic Interactions

Boc-4-nitro-L-phenylalanine serves as a substrate analog in enzyme inhibition studies:

  • Phenylalanine ammonia-lyase (PAL) : The nitro group mimics the transition state during L-phenylalanine deamination, acting as a competitive inhibitor (KiK_i = 0.8 µM) .
  • Proteases : The steric bulk of the nitro group reduces cleavage rates, enabling protease resistance studies .

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing Boc-4-nitro-L-phenylalanine:

Method Starting Material Reagents Yield Advantages
Nitration of Boc-L-phenylalanineBoc-L-phenylalanineHNO₃/H₂SO₄70–75%Scalable but hazardous
Direct Boc protection4-Nitro-L-phenylalanine(Boc)₂O, NaOH88% High purity, mild conditions

Key Research Findings

  • Reduction Selectivity : Hydrogenation with Pd/C achieves >95% selectivity for the amino derivative without Boc cleavage .
  • Substitution Kinetics : Reactions with primary amines proceed 3× faster than with secondary amines due to steric effects.
  • Enzyme Inhibition : The nitro group’s electrophilicity disrupts active-site residues in PAL, confirmed by X-ray crystallography .

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group
Boc-4-nitro-L-phenylalanine serves as a protecting group in peptide synthesis. This allows for selective modification of amino acids during the synthesis of complex peptides, which is crucial for creating biomolecules with specific functionalities. The Boc group can be easily removed under mild conditions, enabling the finalization of peptide structures without damaging sensitive functional groups.

Drug Development

Intermediate in Pharmaceutical Design
The compound is utilized as an intermediate in the development of pharmaceuticals. Its unique properties facilitate the design of compounds that can selectively target biological pathways, making it valuable in cancer therapy and other therapeutic areas. Recent studies have shown that derivatives of Boc-4-nitro-L-phenylalanine exhibit promising activity against various cancer cell lines, indicating its potential as a lead compound in drug discovery .

Bioconjugation

Facilitating Biomolecule Attachment
The nitro group present in Boc-4-nitro-L-phenylalanine can be employed in bioconjugation processes. This enables the attachment of biomolecules to surfaces or other molecules, which is essential for developing targeted drug delivery systems. For instance, researchers have successfully used this compound to create conjugates that enhance the specificity and efficacy of therapeutic agents .

Research in Neuroscience

Investigating Neurotransmitter Pathways
Boc-4-nitro-L-phenylalanine has been utilized in studies focused on neurotransmitter pathways. By incorporating this compound into experimental designs, researchers can better understand the role of amino acids in brain function and disorders. This application is particularly relevant in exploring conditions such as depression and anxiety, where neurotransmitter imbalances are implicated .

Analytical Chemistry

Standard for Quantification
In analytical chemistry, Boc-4-nitro-L-phenylalanine is used as a standard to quantify amino acids in various samples. Its reliable data output makes it an essential tool for researchers in food science and biochemistry, ensuring accurate measurements of amino acid concentrations across different matrices .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the effective use of Boc-4-nitro-L-phenylalanine in synthesizing complex peptides with multiple functional groups. By employing this protecting group, researchers achieved high yields and purity levels, showcasing its utility in peptide chemistry .

Case Study 2: Targeted Drug Delivery Systems

In a recent research project, scientists developed a targeted drug delivery system using Boc-4-nitro-L-phenylalanine as part of a bioconjugate strategy. The resulting system showed enhanced targeting capabilities towards cancer cells while minimizing off-target effects, highlighting the compound's significance in therapeutic applications .

Mechanism of Action

The mechanism of action of Boc-4-nitro-L-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to reveal the free amino group, allowing the compound to participate in further biochemical interactions. The nitro group can also undergo reduction to form an amino group, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

  • Boc-4-iodo-L-phenylalanine
  • Boc-4-bromo-L-phenylalanine
  • Boc-4-fluoro-L-phenylalanine
  • Boc-4-methyl-L-phenylalanine

Comparison: Boc-4-nitro-L-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. Compared to other similar compounds, the nitro group can undergo reduction to form an amino group, providing additional functionality. This makes Boc-4-nitro-L-phenylalanine particularly useful in the synthesis of peptides and the study of protein interactions .

Biological Activity

Boc-4-nitro-L-phenylalanine (Boc-4-NPhe) is an amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, primarily due to the presence of the nitrophenyl group, which influences its interactions with biological macromolecules. This article delves into the biological activity of Boc-4-nitro-L-phenylalanine, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Boc-4-nitro-L-phenylalanine is characterized by the following structural features:

  • Boc Group : A tert-butyloxycarbonyl protecting group that enhances the stability and solubility of the compound.
  • Nitrophenyl Group : The 4-nitro substituent on the phenylalanine side chain is crucial for its biological activity, allowing for specific interactions with enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of Boc-4-nitro-L-phenylalanine can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrophenyl group can interact with active sites of enzymes, leading to inhibition. This property has been explored in studies focusing on enzyme kinetics and inhibition assays.
  • Protein Modification : Boc-4-NPhe can modify proteins through covalent bonding, potentially altering their function or stability.
  • Transport Mechanisms : The compound has been investigated for its ability to be taken up by specific transporters in cells, such as LAT1 (L-type amino acid transporter 1), which is significant for its therapeutic applications .

Enzyme Inhibition Studies

Research has shown that Boc-4-nitro-L-phenylalanine can inhibit the uptake of leucine in human cells transfected with LAT1. In a competitive inhibition assay, Boc-4-NPhe demonstrated an IC50 value significantly lower than that of other related compounds, indicating its potent inhibitory effects .

CompoundIC50 (µM)
Boc-4-nitro-L-phenylalanine96.8 ± 11.5
Sesamol Prodrug631.3 ± 38.0
Sesamol4755.4 ± 218.8

This table highlights the comparative potency of Boc-4-NPhe against other compounds in inhibiting LAT1-mediated transport.

Anti-inflammatory and Antimicrobial Activities

Boc-4-nitro-L-phenylalanine has been investigated for its potential anti-inflammatory properties. Nitro compounds are known to exhibit anti-inflammatory effects through various pathways, including modulation of cytokine production and inhibition of NF-kB signaling pathways . Additionally, studies have suggested that Boc-4-NPhe may possess antimicrobial properties, making it a candidate for further exploration in therapeutic applications against infections.

Self-Assembly and Nanostructure Formation

Recent studies have explored the self-assembly properties of Boc-4-nitro-L-phenylalanine derivatives. These compounds can form nanostructures that may enhance their biological activity through improved solubility and stability in physiological environments . The dynamic formation of such structures opens new avenues for drug delivery systems utilizing Boc-4-NPhe as a building block.

Q & A

Basic: What are the standard synthetic routes for Boc-4-nitro-L-phenylalanine, and how is its purity validated?

Boc-4-nitro-L-phenylalanine is typically synthesized by introducing the Boc (tert-butoxycarbonyl) protecting group to 4-nitro-L-phenylalanine. A common method involves reacting 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., dioxane/water) with a catalyst like 4-dimethylaminopyridine (DMAP) . Purification is achieved via recrystallization or column chromatography.
Key characterization methods :

  • Melting point analysis : Reported mp = 107°C (lit. range 238–243°C for unprotected 4-nitro-L-phenylalanine) .
  • HPLC : To confirm purity (>98%) and monitor byproducts.
  • NMR and FTIR : To verify Boc-group incorporation (e.g., tert-butyl protons at ~1.4 ppm in 1^1H-NMR) and nitro-group presence (C=O stretch at ~1700 cm1^{-1}) .

Basic: How does the nitro group influence the reactivity of Boc-4-nitro-L-phenylalanine in solid-phase peptide synthesis (SPPS)?

The para-nitro group introduces steric and electronic effects. While the Boc group protects the α-amine, the nitro group can hinder coupling efficiency due to reduced nucleophilicity at the phenyl ring. Methodological considerations :

  • Use coupling reagents like HATU or PyBOP to enhance activation of the carboxylate group .
  • Monitor coupling completion via Kaiser or chloranil tests to prevent truncated sequences.
  • Post-synthesis, the nitro group can be reduced to an amine (e.g., with SnCl2_2/HCl or catalytic hydrogenation) for further functionalization .

Advanced: How can the nitro group in Boc-4-nitro-L-phenylalanine be leveraged for site-specific bioconjugation?

The nitro group serves as a precursor for diverse modifications:

  • Reduction to amine : Catalytic hydrogenation (H2_2, Pd/C) or Zn/HCl reduces -NO2_2 to -NH2_2, enabling amide bond formation or click chemistry (e.g., NHS ester coupling) .
  • Photocaging : Nitro groups can act as photocleavable protectors for controlled release in drug delivery systems.
    Validation : Post-reduction, confirm amine formation via ninhydrin test or MALDI-TOF MS .

Advanced: How to resolve discrepancies in reported solubility data for Boc-4-nitro-L-phenylalanine across studies?

Discrepancies may arise from solvent polarity, temperature, or impurities. Experimental design recommendations :

  • Perform solubility tests in DMSO, DMF, and THF at 25°C and 50°C, using sonication for homogeneity.
  • Quantify solubility via UV-Vis spectroscopy (λmax_{max} ~265 nm for nitroaromatics) .
  • Compare results with literature values (e.g., ~38 g/L for similar borono-phenylalanine derivatives) .

Advanced: What strategies mitigate side reactions during Boc deprotection in peptides containing Boc-4-nitro-L-phenylalanine?

Boc deprotection with TFA can protonate the nitro group, leading to unintended side reactions. Mitigation :

  • Use milder acids (e.g., 50% TFA in DCM with scavengers like triisopropylsilane) to minimize nitro-group protonation .
  • Monitor deprotection kinetics via LC-MS to optimize reaction time.
  • Consider orthogonal protecting groups (e.g., Fmoc for α-amine) if sequential modifications are required .

Basic: What analytical techniques are critical for confirming the stereochemical integrity of Boc-4-nitro-L-phenylalanine?

  • Optical rotation : Reported [α]D25[α]_D^{25} = +8.3° (unprotected 4-nitro-L-phenylalanine in MeOH) .
  • Chiral HPLC : Use columns like Chirobiotic T to resolve enantiomers.
  • X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .

Advanced: How can computational modeling predict the conformational impact of Boc-4-nitro-L-phenylalanine in peptide structures?

  • Molecular dynamics (MD) simulations : Assess steric effects of the nitro group on peptide backbone flexibility (e.g., using AMBER or GROMACS).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity at the nitro site .
  • Validate models with circular dichroism (CD) spectroscopy to correlate simulated and experimental secondary structures.

Basic: What safety protocols are essential when handling Boc-4-nitro-L-phenylalanine?

  • PPE : Gloves and goggles to avoid skin/eye contact.
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for nitroaromatics .

Advanced: How does the nitro group affect the fluorescence quenching properties of peptides incorporating Boc-4-nitro-L-phenylalanine?

The nitro group is a strong electron-withdrawing moiety, quenching fluorescence via photoinduced electron transfer (PET). Applications :

  • Design FRET-based probes by pairing with fluorophores (e.g., dansyl or FITC).
  • Quantify quenching efficiency using steady-state fluorescence spectroscopy (excitation at 280–300 nm) .

Advanced: What methodologies enable the incorporation of Boc-4-nitro-L-phenylalanine into unnatural amino acid platforms for genetic code expansion?

  • Orthogonal tRNA/synthetase systems : Evolve Methanocaldococcus jannaschii tyrosyl-tRNA synthetase to recognize Boc-4-nitro-L-phenylalanine .
  • Validation : Express in E. coli and confirm incorporation via Western blot (anti-nitrotyrosine antibodies) or mass spectrometry.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.